molecular formula C17H21Cl2F3N5Na4O12P3S2 B044892 Cangrelor tetrasodium CAS No. 163706-36-3

Cangrelor tetrasodium

Cat. No. B044892
M. Wt: 864.3 g/mol
InChI Key: COWWROCHWNGJHQ-OPKBHZIBSA-J
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Description

Cangrelor Tetrasodium is a potent, intravenously administered, competitive inhibitor of the ADP P2Y12 receptor, which plays a critical role in platelet aggregation and coagulation processes. Its pharmacological properties make it highly effective in providing rapid and predictable platelet inhibition, crucial for patients undergoing percutaneous coronary intervention (PCI) or in need of antiplatelet protection during major surgery. Unlike other ADP P2Y12 receptor antagonists, Cangrelor does not suffer from issues like interindividual response variability, drug-drug interactions, or slow onset/offset of action, largely due to its reversible binding to the receptor and very short half-life (Franchi et al., 2013).

Synthesis Analysis

The synthesis of Cangrelor Tetrasodium involves complex chemical processes aimed at achieving its potent P2Y12 receptor inhibition capability. While specific details of its synthesis are proprietary and not widely disclosed in the public domain, general approaches to synthesizing similar compounds involve multi-step organic synthesis, including the formation of tetrazolyl moieties and on-surface synthesis techniques. These processes are designed to ensure the high potency, stability, and bioavailability of the compound in clinical settings (Popova & Trifonov, 2015; Clair & de Oteyza, 2019).

Molecular Structure Analysis

Cangrelor's molecular structure is characterized by its ability to reversibly bind to the P2Y12 receptor, which is crucial for its rapid onset and offset of action. The structure is designed to closely mimic the ADP structure, enabling it to competitively inhibit the binding of ADP to the P2Y12 receptor on platelets, thus preventing platelet activation and aggregation (Ferreiro, Ueno, & Angiolillo, 2009).

Chemical Reactions and Properties

Cangrelor Tetrasodium exhibits its pharmacological effects through a series of chemical interactions at the molecular level, primarily through its competitive inhibition of the P2Y12 receptor. This action involves the reversible binding of Cangrelor to the receptor, preventing ADP from activating platelets, which is a key step in the coagulation cascade. The chemical properties of Cangrelor, including its solubility, stability in solution, and short half-life, are optimized for its role as an intravenous antiplatelet agent (Droppa & Geisler, 2018).

Physical Properties Analysis

The physical properties of Cangrelor Tetrasodium, such as its solubility in water and stability at various pH levels, are critical for its administration and effectiveness as an intravenous drug. Its formulation is designed to allow for rapid dissolution and onset of action, with a very short half-life that facilitates its rapid offset of action, making it ideal for use in settings where quick reversal of platelet inhibition is necessary (Tantry et al., 2018).

Chemical Properties Analysis

Cangrelor Tetrasodium's chemical properties, including its reactivity, metabolic stability, and interaction with other pharmaceuticals, are optimized to ensure its effectiveness as a P2Y12 receptor antagonist. Its rapid metabolism and excretion, combined with its reversible mode of action, ensure that it provides effective platelet inhibition during procedures without long-lasting effects that could lead to complications such as excessive bleeding (Franchi et al., 2013).

Scientific Research Applications

Use in Percutaneous Coronary Intervention (PCI)

  • Scientific Field : Cardiology
  • Application Summary : Cangrelor Tetrasodium is an intravenous, direct-acting, reversible P2Y12 inhibitor used for patients undergoing PCI who have not been treated by oral P2Y12 inhibitors . It provides an advantage over oral P2Y12 inhibitors as it is an active drug not requiring metabolic conversion, therefore providing a rapid onset and offset of action .
  • Methods of Application : It is administered intravenously during PCI procedures .
  • Results or Outcomes : Cangrelor was approved for clinical use by the US Food and Drug Administration as an adjunct to PCI to reduce the risk of myocardial infarction (MI), repeat coronary revascularization, and stent thrombosis in patients who have not been treated with a P2Y12 platelet inhibitor and are not being given a GPIIb/IIIa inhibitor .

Use in Studying Platelet Aggregation

  • Scientific Field : Biochemistry
  • Application Summary : Cangrelor has been used as a purinergic receptor P2Y12 antagonist to study its effects on neuromedin U receptor 2 (NMUR2)-coupled Gαi pathway during platelet aggregation .
  • Methods of Application : It is used in laboratory settings to study platelet aggregation .
  • Results or Outcomes : The specific outcomes of these studies are not detailed in the sources I found .

Safety And Hazards

Cangrelor Tetrasodium is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

In the acute setting, therapy with potent platelet inhibitors that have fast onset and offset is desirable to attenuate thrombotic complications . Cangrelor Tetrasodium, being an intravenous P2Y12 inhibitor with a rapid onset and offset of action, has gained interest in this regard .

properties

IUPAC Name

tetrasodium;[dichloro(phosphonato)methyl]-[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25Cl2F3N5O12P3S2.4Na/c1-43-5-3-23-12-9-13(26-15(25-12)44-4-2-16(20,21)22)27(7-24-9)14-11(29)10(28)8(38-14)6-37-42(35,36)39-41(33,34)17(18,19)40(30,31)32;;;;/h7-8,10-11,14,28-29H,2-6H2,1H3,(H,33,34)(H,35,36)(H,23,25,26)(H2,30,31,32);;;;/q;4*+1/p-4/t8-,10-,11-,14-;;;;/m1..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWWROCHWNGJHQ-OPKBHZIBSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(C(P(=O)([O-])[O-])(Cl)Cl)[O-])O)O.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(C(P(=O)([O-])[O-])(Cl)Cl)[O-])O)O.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2F3N5Na4O12P3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50167652
Record name Cangrelor Tetrasodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50167652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

864.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cangrelor tetrasodium

CAS RN

163706-36-3
Record name Cangrelor Tetrasodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163706363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cangrelor Tetrasodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50167652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tetrasodium;[dichloro(phosphonato)methyl]-[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CANGRELOR TETRASODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2144G00Y7W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
M Diaz-Ricart, G Escolar, N Serradell, E Rosa… - Drugs of the …, 2008 - access.portico.org
… Cangrelor tetrasodium can be prepared by the following method. 2-Mercaptoadenosine (I) … Cangrelor tetrasodium can alternatively be obtained by condensation of acid chloride (VI) …
Number of citations: 19 access.portico.org
U Tantry, R Chaudhary, J Kubica, K Bliden… - Expert opinion on …, 2018 - Taylor & Francis
Introduction: All oral P2Y 12 receptor blockers are associated with some degree of delayed onset and offset of pharmacodynamic (PD) effects in patients with acute coronary syndromes …
Number of citations: 11 www.tandfonline.com
JA Walsh III, MJ Price - Expert opinion on pharmacotherapy, 2014 - Taylor & Francis
… Alternative names include AR-C69931XX (cangrelor free acid), and AR-C69931MX (cangrelor tetrasodium salt). The chemical name is N6- [2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)…
Number of citations: 6 www.tandfonline.com
M Ozturk, G Gun, C Toprak, M Guleli, E Dandan… - 2022 - wjpr.s3.ap-south-1.amazonaws.com
… The aim of the study was to keep the butyl rubber and ethylene tetrafluoroethylene film (ETFE) of the finished product containing cangrelor tetrasodium prepared as lyophilized powder …
Number of citations: 0 wjpr.s3.ap-south-1.amazonaws.com
D Alexopoulos, C Pappas, D Sfantou… - Journal of …, 2018 - journals.sagepub.com
Cangrelor is an intravenously administered P2Y 12 receptor antagonist with very fast, potent, and quickly reversible action. In the CHAMPION PHOENIX trial, cangrelor provided an …
Number of citations: 15 journals.sagepub.com
F Franchi, F Rollini, A Rivas, M Wali, M Briceno… - Circulation, 2019 - Am Heart Assoc
Background: The platelet inhibitory effects induced by oral P2Y 12 receptor antagonists are delayed in patients with ST-segment–elevation myocardial infarction undergoing primary …
Number of citations: 113 www.ahajournals.org
DJ Newman - Physical Sciences Reviews, 2018 - degruyter.com
It is frequently assumed, particularly in the last 15 plus years, that “Natural Product Structures” are no longer a source of drugs in the twenty-first century. In fact, this is not at all true. Even …
Number of citations: 26 www.degruyter.com
M Remko, A Remková, R Broer - International journal of molecular …, 2016 - mdpi.com
… In all cases studied, except for cangrelor tetrasodium, the water had only a small effect on … the gas phase and solvated phase) is largest for cangrelor tetrasodium (−1316 kJ/mol), since it …
Number of citations: 31 www.mdpi.com
ZZ Shi, T Yu, H Ma, LX Chi, S You, C Deng - Tetrahedron, 2022 - Elsevier
Cyclic compounds are widely present in natural products, pharmaceuticals, agrichemicals and materials. The development of novel, high efficient and high selective strategies for the …
Number of citations: 2 www.sciencedirect.com
Q Yunliang, W Fengjiao, Y Liu… - Chinese Journal of Organic …, 2020 - sioc-journal.cn
… )[4],消化系统用药兰索拉唑(Lansoprazole)[5], 治疗内分泌和代谢药物氟骨三醇(Falecalcitriol)[6],治疗 心脑血管类药物多噻嗪(Polythiazide)[7]和坎格雷洛四钠 盐(Cangrelor Tetrasodium)[8]等…
Number of citations: 6 sioc-journal.cn

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